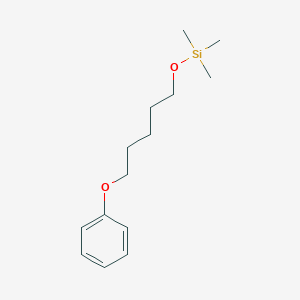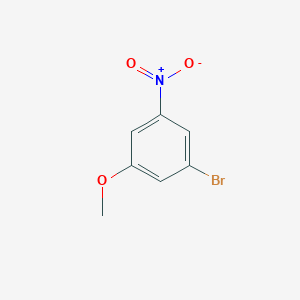
1-Brom-3-methoxy-5-nitrobenzol
Übersicht
Beschreibung
1-Bromo-3-methoxy-5-nitrobenzene is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a nitro group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-methoxy-5-nitrobenzene is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-3-methoxy-5-nitrobenzene is the benzene ring . The benzene ring is a key component in many biological molecules and is especially stable due to its aromaticity .
Mode of Action
1-Bromo-3-methoxy-5-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 1-Bromo-3-methoxy-5-nitrobenzene affects the biochemical pathways involving benzene derivatives . The exact downstream effects depend on the specific context of the reaction and the other molecules involved.
Pharmacokinetics
The pharmacokinetic properties of 1-Bromo-3-methoxy-5-nitrobenzene include high gastrointestinal absorption and blood-brain barrier permeability . Its skin permeation is low, with a Log Kp of -6.0 cm/s . The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from 0.35 to 2.41 .
Result of Action
The result of the action of 1-Bromo-3-methoxy-5-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new molecules with potential biological activity. The exact molecular and cellular effects depend on the specific context of the reaction and the other molecules involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-3-methoxy-5-nitrobenzene. For example, the compound should be stored in closed vessels to prevent degradation . It is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, dry powder or carbon dioxide extinguishers should be used . Personal protective equipment should be worn when handling this compound .
Biochemische Analyse
Biochemical Properties
1-Bromo-3-methoxy-5-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s bromine and nitro groups are known to participate in electrophilic aromatic substitution reactions, which can affect the activity of enzymes that interact with aromatic compounds. For instance, enzymes involved in detoxification pathways, such as cytochrome P450, may interact with 1-Bromo-3-methoxy-5-nitrobenzene, leading to its metabolism and subsequent effects on cellular processes .
Cellular Effects
The effects of 1-Bromo-3-methoxy-5-nitrobenzene on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the nitro group in 1-Bromo-3-methoxy-5-nitrobenzene can undergo reduction reactions within cells, leading to the formation of reactive intermediates that can modulate signaling pathways and gene expression . Additionally, the methoxy group may affect the compound’s solubility and distribution within cellular compartments, further influencing its biological activity.
Molecular Mechanism
At the molecular level, 1-Bromo-3-methoxy-5-nitrobenzene exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the bromine atom can participate in halogen bonding interactions, which can influence enzyme inhibition or activation . The nitro group can also participate in redox reactions, leading to changes in gene expression and cellular responses. These molecular interactions contribute to the overall biochemical effects of 1-Bromo-3-methoxy-5-nitrobenzene.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-3-methoxy-5-nitrobenzene can change over time due to its stability and degradation. The compound is relatively stable at room temperature, but it may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that 1-Bromo-3-methoxy-5-nitrobenzene can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects may include alterations in cell proliferation, apoptosis, and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-Bromo-3-methoxy-5-nitrobenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, including oxidative stress, inflammation, and tissue damage. These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
1-Bromo-3-methoxy-5-nitrobenzene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidative and reductive metabolism, leading to the formation of reactive intermediates and metabolites . These metabolic transformations can affect the compound’s biological activity and toxicity. Additionally, interactions with cofactors, such as NADPH, can influence the metabolic flux and levels of metabolites.
Transport and Distribution
Within cells and tissues, 1-Bromo-3-methoxy-5-nitrobenzene is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, affecting its localization and accumulation . For example, the methoxy group can enhance the compound’s solubility, facilitating its transport across cell membranes. The distribution of 1-Bromo-3-methoxy-5-nitrobenzene within different cellular compartments can influence its biological effects and interactions with biomolecules.
Subcellular Localization
The subcellular localization of 1-Bromo-3-methoxy-5-nitrobenzene is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the nitro group can undergo reduction reactions in the mitochondria, leading to localized effects on mitochondrial function. Understanding the subcellular localization of 1-Bromo-3-methoxy-5-nitrobenzene is crucial for elucidating its biochemical and cellular effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination and nitration of methoxybenzene. One common method involves the bromination of 3-methoxyaniline followed by nitration. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures .
Industrial Production Methods: In industrial settings, the production of 1-Bromo-3-methoxy-5-nitrobenzene often involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid. This method is advantageous due to its mild reaction conditions, high yield, and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Substitution: Products like 3-methoxy-5-nitroaniline or 3-methoxy-5-nitrothiophenol.
Reduction: 1-Bromo-3-methoxy-5-aminobenzene.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-nitrobenzene
- 1-Bromo-3-methoxybenzene
- 3-Bromo-5-nitroanisole
Comparison: 1-Bromo-3-methoxy-5-nitrobenzene is unique due to the presence of both a methoxy and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns compared to other similar compounds. For instance, the methoxy group is an electron-donating group, while the nitro group is an electron-withdrawing group, leading to unique chemical behavior .
Eigenschaften
IUPAC Name |
1-bromo-3-methoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQKSFQEPDRNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486122 | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16618-67-0 | |
| Record name | 1-Bromo-3-methoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methoxy-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
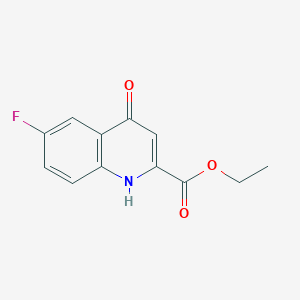
![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)
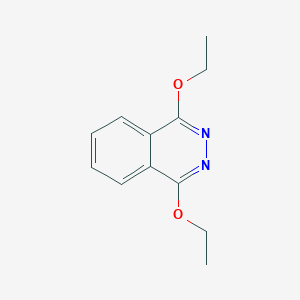
![2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran](/img/structure/B101883.png)
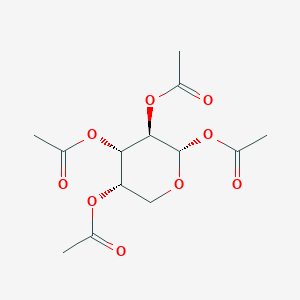

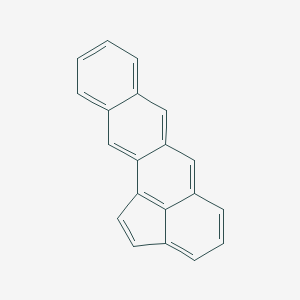
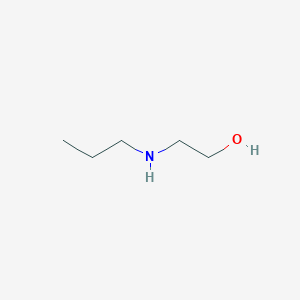
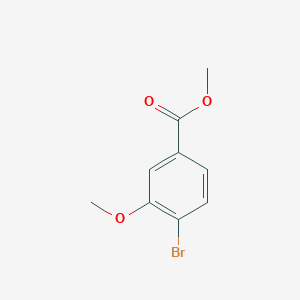
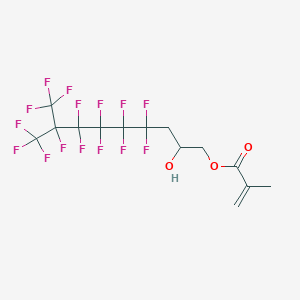
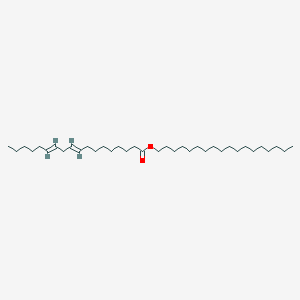
![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)
